Methyl 2-(4,6-Dihydroxy-5-pyrimidinyl)propanoate is a chemical compound that belongs to the class of pyrimidine derivatives. This compound has garnered attention in various fields, particularly in medicinal chemistry and agricultural applications due to its potential biological activities.
The compound is synthesized through specific chemical reactions involving pyrimidine derivatives and propanoic acid derivatives. Its synthesis often involves multi-step processes that require careful control of reaction conditions to ensure the desired product is obtained.
Methyl 2-(4,6-Dihydroxy-5-pyrimidinyl)propanoate can be classified as:
The synthesis of Methyl 2-(4,6-Dihydroxy-5-pyrimidinyl)propanoate typically involves several key steps:
The reaction conditions (temperature, solvent, catalysts) must be optimized to maximize yield and purity. For instance, using solvents like ethanol or dichloromethane can help in achieving better solubility for reactants and intermediates.
Methyl 2-(4,6-Dihydroxy-5-pyrimidinyl)propanoate has a molecular formula of C10H12N2O4 and a molecular weight of approximately 224.21 g/mol. Its structure features:
The compound's structural data can be represented in various formats including:
CC(C(=O)OC)C1=C(N=C(N1)O)C(=O)O
InChI=1S/C10H12N2O4/c1-6(11)5(12)9(15)8(14)7(2)3/h5-6,8,14-15H,1-4H3,(H,11,12)(H,13,14)
Methyl 2-(4,6-Dihydroxy-5-pyrimidinyl)propanoate can participate in several chemical reactions:
These reactions are often influenced by factors such as pH, temperature, and the presence of catalysts. For instance, hydrolysis may proceed faster under acidic conditions due to protonation of the carbonyl oxygen.
The mechanism of action for Methyl 2-(4,6-Dihydroxy-5-pyrimidinyl)propanoate primarily relates to its biological activities. It is hypothesized that the compound may exert its effects through:
Studies have shown that similar compounds exhibit significant antimicrobial properties against various pathogens, suggesting potential efficacy for Methyl 2-(4,6-Dihydroxy-5-pyrimidinyl)propanoate in agricultural applications.
Relevant analyses include spectroscopic methods (NMR, IR) for characterization and purity assessment.
Methyl 2-(4,6-Dihydroxy-5-pyrimidinyl)propanoate has several scientific uses:
Research continues into optimizing its synthesis and exploring new applications in both fields.
CAS No.: 143545-90-8
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 2508-19-2
CAS No.: